4-Cyclopropyl-D-phenylalanine HCl

Description

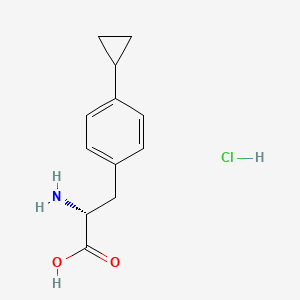

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-cyclopropylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10-11H,5-7,13H2,(H,14,15);1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYBZXFOBARKQQ-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropyl D Phenylalanine Hcl and Its Analogs

Stereoselective Synthesis Strategies

The creation of 4-Cyclopropyl-D-phenylalanine HCl necessitates precise control over two key structural features: the stereochemistry of the α-carbon to yield the D-enantiomer and the introduction of the cyclopropyl (B3062369) group at the para-position of the phenyl ring.

Asymmetric Hydrogenation for D-Phenylalanine Scaffolds

Asymmetric hydrogenation of prochiral enamides is a powerful and widely used method for the synthesis of enantiomerically pure α-amino acids. acs.org This approach typically involves the use of a chiral transition metal catalyst to selectively deliver hydrogen to one face of the double bond in a dehydroamino acid precursor.

For the synthesis of D-phenylalanine scaffolds, a dehydroamino acid such as (Z)-2-acetamido-3-phenylacrylic acid or its ester derivatives serves as the substrate. The choice of chiral ligand complexed to the metal center (commonly rhodium or ruthenium) is critical for achieving high enantioselectivity. A notable example is the use of rhodium catalysts with chiral bisphosphine ligands like DuPhos. For instance, the asymmetric hydrogenation of an N-acetyl dehydroamino-acid using [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 has been shown to proceed with high enantiomeric excess, providing the desired D-amino acid precursor. acs.org

More recently, nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters has emerged as an effective approach for synthesizing methylsulfonyl-substituted phenylalanine derivatives with high yields and enantioselectivity (up to 96% ee). rsc.org This methodology holds significant promise for the synthesis of various D-phenylalanine analogs. Biocatalytic methods, employing engineered D-amino acid dehydrogenases or transaminases, also offer a highly stereoselective route to D-phenylalanines from accessible prochiral starting materials. acs.org

Table 1: Comparison of Asymmetric Hydrogenation Methods for D-Phenylalanine Scaffolds

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 | N-acetyl dehydroamino-acid | High | acs.org |

| Nickel acetate (B1210297) / R-BINAP | Methylsulfonyl substituted cinnamic acid ester | up to 96% | rsc.org |

| Engineered CgDAADH | Phenylpyruvate derivatives | High | acs.org |

Cyclopropanation Techniques for Phenylalanine Derivatives

Once the D-phenylalanine scaffold is established, or by using a precursor that can be later converted, the cyclopropyl group must be introduced onto the phenyl ring. This is typically achieved through cyclopropanation of a corresponding 4-vinyl or 4-allyl phenylalanine derivative.

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes. wikipedia.orgthermofisher.com It involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (IZnCH2I). wikipedia.orgthermofisher.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For the synthesis of 4-cyclopropyl-phenylalanine, a precursor such as N-protected 4-vinyl-D-phenylalanine would be subjected to Simmons-Smith conditions. The reaction is known for its tolerance of various functional groups, which is advantageous when working with complex molecules like amino acids. wikipedia.org Modifications to the classic Simmons-Smith reaction, such as the use of diethylzinc (B1219324) (Furukawa modification), can improve reactivity and yield. wikipedia.orgthermofisher.com

Diazomethane (B1218177) Addition: Another approach for cyclopropanation is the addition of carbenes generated from diazomethane, often catalyzed by transition metals like palladium or copper. While diazomethane itself is highly reactive and potentially hazardous, its precursors are commercially available and can be used to generate the reagent in situ. researchgate.netacs.org The reaction of a styrene (B11656) derivative with diazomethane in the presence of a suitable catalyst can yield the corresponding cyclopropane. This method can be highly efficient, but careful control of reaction conditions is necessary to manage the reactivity of diazomethane.

Table 2: Overview of Cyclopropanation Techniques

| Method | Reagents | Key Features |

|---|---|---|

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Stereospecific, good functional group tolerance. wikipedia.orgthermofisher.com |

| Furukawa Modification | Diiodomethane, Diethylzinc | Often gives excellent results. wikipedia.orgthermofisher.com |

| Diazomethane Addition | Diazomethane (from precursors), Transition Metal Catalyst | Highly reactive, requires careful handling. researchgate.netacs.org |

Modular and Scalable Approaches to Cyclopropane Amino Acid Building Blocks

The demand for unnatural amino acids in drug discovery and development necessitates synthetic routes that are not only efficient but also modular and scalable. rsc.orgprinceton.edursc.org A modular approach allows for the synthesis of a diverse library of analogs by combining different building blocks.

A scalable synthesis of a substituted D-phenylalanine derivative has been demonstrated using an asymmetric hydrogenation approach, yielding 150 kg of the final product. acs.org This highlights the industrial applicability of such methods. Furthermore, protocols for the rapid and scalable synthesis of unnatural amino acids functionalized with various groups have been developed, enabling the creation of libraries of compounds for screening purposes. rsc.org

One innovative and scalable route to protected cyclopropane amino acid building blocks avoids the use of precious metal catalysts and neurotoxic oxidants. nih.gov This method relies on an intramolecular isocyanate trapping via a Hofmann rearrangement to produce bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening of these intermediates provides access to functionalized cyclopropane amino acids. nih.gov

Derivatization and Functionalization of the Phenylalanine Core

The phenylalanine core offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical properties. Functionalization can occur at the amino group, the carboxylic acid group, or the phenyl ring.

Recent advances in C-H bond functionalization have provided powerful tools for the direct modification of the phenyl ring in phenylalanine derivatives. nih.gov For instance, palladium-catalyzed C(sp²)-H alkoxycarbonylation of phenylalanine derivatives has been reported, offering a scalable and operationally simple method that avoids the use of toxic carbon monoxide. nih.gov This allows for the introduction of various functional groups directly onto the aromatic ring.

Furthermore, a variety of phenylalanine derivatives have been synthesized, including those with trifluoromethyl ketone functionalities, which have applications in oxidation catalysis. organic-chemistry.org The synthesis of aza-phenylalanine precursors has also been achieved through hydrazine (B178648) alkylation, providing access to amino acids with a nitrogen atom in the side chain. researchgate.net These examples demonstrate the versatility of the phenylalanine scaffold and the potential for creating a wide array of analogs with unique properties.

Incorporation into Peptides and Peptidomimetics: Structural and Functional Impact

Role as a Non-Canonical Amino Acid in Peptide Design

4-Cyclopropyl-D-phenylalanine HCl is classified as a non-canonical amino acid, meaning it is not one of the 20 common proteinogenic amino acids. Its unique structure, featuring a cyclopropyl (B3062369) group attached to the phenyl ring of phenylalanine and a D-chiral configuration, makes it a valuable tool for peptide chemists. The incorporation of such non-standard amino acids is a key strategy for creating peptides with novel functions that would be difficult to achieve with traditional protein building blocks. researchgate.net

The D-configuration of 4-Cyclopropyl-D-phenylalanine is particularly significant. Peptides constructed from D-amino acids are known to be more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. plos.org This increased resistance to enzymatic degradation can significantly prolong the half-life of a peptide therapeutic in the body. plos.orgnih.gov

Furthermore, the cyclopropyl moiety introduces conformational rigidity into the peptide backbone. This rigidity can be advantageous for several reasons. Firstly, it reduces the entropic penalty associated with the peptide adopting a specific, bioactive conformation upon binding to its target. plos.org This can lead to higher binding affinity and specificity. Secondly, the constrained conformation can prevent the peptide from adopting alternative structures that might lead to off-target effects. plos.org The introduction of non-canonical amino acids like 4-Cyclopropyl-D-phenylalanine allows for the exploration of a wider range of conformational space in peptide design, which is a limitation of machine learning-based approaches that are often trained only on canonical L-amino acids. plos.org

The synthesis of peptides containing 4-Cyclopropyl-D-phenylalanine has been demonstrated in the context of creating enkephalin analogs, which are peptides that bind to opioid receptors. nih.gov In these studies, the cyclopropylphenylalanine residues were key to achieving strong binding affinity. nih.gov

Methodologies for Peptide Synthesis Incorporating this compound

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). SPPS is a widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support, often a polymeric resin. nih.gov

A common approach involves the use of a protected form of the amino acid, such as Fmoc-D-4-cyclopropyl-phenylalanine, where the fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group during the coupling reaction. The synthesis proceeds through a series of coupling and deprotection steps to assemble the desired peptide sequence.

Key steps in solid-phase peptide synthesis incorporating this compound:

| Step | Description |

| Resin Functionalization | The solid support resin is prepared with a suitable linker to which the first amino acid will be attached. |

| First Amino Acid Attachment | The C-terminal amino acid, which could be 4-Cyclopropyl-D-phenylalanine or another amino acid, is coupled to the resin. |

| Deprotection | The protecting group (e.g., Fmoc) on the alpha-amino group of the attached amino acid is removed. |

| Coupling | The next amino acid in the sequence, in its protected form (e.g., Fmoc-4-Cyclopropyl-D-phenylalanine-OH), is activated and coupled to the deprotected amino group of the preceding amino acid. |

| Repetition | The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. |

| Cleavage and Deprotection | The completed peptide is cleaved from the solid support, and all remaining protecting groups on the amino acid side chains are removed. |

| Purification | The crude peptide is purified, typically using high-performance liquid chromatography (HPLC), to isolate the desired product. |

Specialized techniques can also be employed. For instance, a triazene (B1217601) linker has been used to anchor phenylalanine derivatives to a polymeric support through their side chain, allowing for the synthesis of various bioactive peptides, including cyclic and modified peptides. nih.gov The final cleavage from the resin in this method is achieved under mild acidic conditions. nih.gov

Conformational Analysis of Peptides Containing this compound

Circular dichroism (CD) spectroscopy is a technique commonly used to study the secondary structure of peptides. In a study involving the synthesis of four diastereomeric enkephalins containing cyclopropyl phenylalanine, CD spectra were determined for each. nih.gov However, in this particular case, no direct correlation could be established between the CD spectra and the biological activity of the peptides. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the detailed conformation of peptides in solution and in the solid state, respectively. For example, in a study of a cyclic dipeptide containing a D-phenylalanyl residue, cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl), both techniques were used to determine its conformation. capes.gov.br The study revealed that the diketopiperazine ring adopted different conformations in the solid state (a flattened chair) and in solution (a boat-like shape), highlighting the subtle interplay of intramolecular forces. capes.gov.br While this study did not involve 4-cyclopropyl-D-phenylalanine specifically, it illustrates the methodologies used to analyze the conformational impact of modified phenylalanine residues.

The conformational constraints imposed by non-canonical amino acids like 4-Cyclopropyl-D-phenylalanine are crucial for designing peptides with specific shapes that can effectively bind to their biological targets. plos.org

Modulatory Effects on Peptide Stability and Bioactivity

The introduction of this compound into a peptide can significantly modulate its stability and biological activity.

Enhanced Stability:

The D-amino acid configuration of 4-Cyclopropyl-D-phenylalanine is a key factor in enhancing peptide stability. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are naturally occurring enzymes that break down peptides. plos.orgnih.gov This increased proteolytic stability leads to a longer in vivo half-life, which is a desirable property for therapeutic peptides.

The incorporation of non-canonical amino acids, in general, is a recognized strategy for improving the stability of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides. rug.nl

Modulation of Bioactivity:

The conformational rigidity imparted by the cyclopropyl group can have a profound effect on a peptide's biological activity. By locking the peptide into a specific conformation, it can enhance its binding affinity and specificity for its target receptor.

A clear example of this is seen in the synthesis of enkephalin analogs. A study demonstrated that only the peptides containing Z-cyclopropyl phenylalanine residues exhibited strong binding affinity to rat brain opioid receptors. nih.gov This highlights the critical role of the specific stereochemistry of the cyclopropyl group in determining biological activity.

The ability to fine-tune the structure and conformation of a peptide through the incorporation of non-canonical amino acids like 4-Cyclopropyl-D-phenylalanine is a powerful tool for optimizing its therapeutic properties.

Structure Activity Relationship Sar and Conformational Constraints

Influence of the 4-Cyclopropyl Moiety on Biological Activity and Selectivity

The introduction of a cyclopropyl (B3062369) group at the para-position of the phenyl ring is a key structural modification that significantly impacts the biological activity and selectivity of D-phenylalanine analogs. The cyclopropyl ring is a versatile functional group in drug design, known to enhance potency, improve metabolic stability, and reduce off-target effects. nih.govresearchgate.net Its unique electronic and steric properties can lead to more favorable interactions with target proteins. researchgate.netnih.gov

Research has shown that the cyclopropyl group can serve as a bioisosteric replacement for other functionalities, such as isopropyl or phenyl groups, often leading to improved pharmacological profiles. iris-biotech.de For instance, in the context of dipeptidyl peptidase 4 (DPP-4) inhibitors, a cyclopropyl-substituted phenylalanine derivative demonstrated potent inhibitory activity. nih.gov This enhancement in activity can be attributed to the cyclopropyl group fitting into specific hydrophobic pockets within the enzyme's active site. acs.org The rigid nature of the cyclopropyl ring can also contribute to a more entropically favorable binding to the receptor by pre-organizing the molecule into a bioactive conformation. researchgate.netiris-biotech.de

The influence of the cyclopropyl moiety extends to selectivity. By introducing specific steric and electronic features, the cyclopropyl group can help in differentiating between closely related biological targets, thereby minimizing off-target effects. nih.govresearchgate.net This has been observed in studies where cyclopropyl-containing compounds exhibited improved selectivity profiles.

Table 1: Impact of Cyclopropyl Moiety on Biological Properties

| Property | Observation | Reference |

|---|---|---|

| Potency | Enhanced due to favorable hydrophobic interactions and optimal fit in binding pockets. | nih.govacs.org |

| Metabolic Stability | Increased, as the C-H bonds of the cyclopropyl ring are stronger than in alkanes. | nih.govresearchgate.net |

| Selectivity | Improved by providing unique steric and electronic interactions that differentiate between targets. | nih.govresearchgate.net |

| Binding Affinity | Potentially increased due to a more favorable entropic contribution from conformational restriction. | researchgate.netiris-biotech.de |

Stereochemical Implications of the D-Configuration on Pharmacological Profiles

The stereochemistry at the alpha-carbon of an amino acid is a critical determinant of its pharmacological properties. While L-amino acids are the natural building blocks of proteins, their D-enantiomers often exhibit distinct and sometimes more favorable pharmacological profiles. D-amino acids are generally less susceptible to degradation by proteases, which can lead to improved bioavailability and a longer duration of action.

In the case of phenylalanine derivatives, the D-configuration has been associated with specific pharmacological activities. For example, D-phenylalanine itself has shown activity at the niacin receptor 2 and has been investigated for its analgesic and antidepressant effects. wikipedia.org The use of the D-isomer can fundamentally alter the way a molecule interacts with a chiral biological target, such as a receptor or enzyme active site. This can lead to differences in binding affinity, efficacy, and selectivity compared to the corresponding L-isomer. drugbank.com

For instance, certain D-phenylalanine derivatives have been developed as hypoglycemic agents, demonstrating that the D-configuration is crucial for their specific mechanism of action, which involves stimulating insulin (B600854) release. nih.govnih.gov The precise orientation of the carboxyl and amino groups, as dictated by the D-configuration, is essential for the observed biological response.

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures.

For phenylalanine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for their biological activity. nih.gov These studies have been used to investigate inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and tryptophan hydroxylase-1 (TPH1). nih.govresearchgate.net

In the context of 4-cyclopropyl-D-phenylalanine, QSAR models could be developed to explore the impact of the cyclopropyl group's steric and electrostatic properties on binding affinity. For example, CoMFA and CoMSIA contour maps can reveal regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential is beneficial for activity. nih.gov Such analyses can guide the rational design of new analogs with improved potency and selectivity. Studies on related compounds, like 2-phenylcyclopropylmethylamine derivatives, have shown that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity to targets like the dopamine (B1211576) D3 receptor. nih.gov

Cyclopropyl Ring as a Conformational Restriction Element

The cyclopropyl ring is a rigid, three-membered carbocycle that can be strategically incorporated into molecules to limit their conformational flexibility. nih.govresearchgate.net This conformational restriction can have several beneficial effects in drug design. By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized, which can lead to an increase in binding affinity. researchgate.net

The geometry of the cyclopropyl ring, with its bond angles of 60°, deviates significantly from the ideal tetrahedral angle of 109.5°, resulting in considerable angle strain. maricopa.edulibretexts.orglibretexts.org This inherent strain and the unique "bent banana bonds" contribute to its distinct electronic properties and its ability to act as a rigid scaffold. maricopa.edu

When attached to a phenyl ring, the cyclopropyl group can influence the rotational barrier of the phenyl ring and fix the orientation of other substituents. This can be crucial for positioning key pharmacophoric elements in the optimal arrangement for interaction with a receptor. iris-biotech.de The use of conformational restriction is a well-established strategy in medicinal chemistry to enhance potency and selectivity. researchgate.net The cyclopropyl group in 4-Cyclopropyl-D-phenylalanine HCl serves this purpose, locking the molecule into a more defined shape that is presumably complementary to its biological target.

Table 2: Properties of the Cyclopropyl Ring as a Conformational Element

| Feature | Description | Reference |

|---|---|---|

| Rigidity | The three-membered ring structure severely limits bond rotation. | libretexts.orglibretexts.org |

| Angle Strain | C-C-C bond angles of 60° create significant strain. | maricopa.edulibretexts.org |

| Conformational Control | Restricts the orientation of the attached phenyl ring and other functional groups. | iris-biotech.de |

| Entropic Advantage | Reduces the loss of conformational entropy upon binding to a target. | researchgate.net |

Enzyme Inhibition Studies and Mechanistic Insights

Identification of Enzymes Modulated by 4-Cyclopropyl-D-phenylalanine HCl and its Analogs

Research into the biological activity of 4-Cyclopropyl-D-phenylalanine and its derivatives has primarily identified Dipeptidyl Peptidase IV (DPP-IV) as a key enzyme target. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). lpu.in Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it an important therapeutic target for type 2 diabetes. lpu.in

Analogs of 4-Cyclopropyl-D-phenylalanine have been synthesized and evaluated as DPP-IV inhibitors. The table below summarizes the inhibitory activity of some of these related compounds.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Notes |

| Compound 11h (cyclopropyl-substituted phenylalanine derivative) | DPP-IV | 0.247 µM | Identified as the most potent in a series of (S)-phenylalanine derivatives, highlighting the positive contribution of the cyclopropyl (B3062369) group to inhibitory activity. lpu.in |

| 5-oxo-1,2,4-oxadiazole 44 (anti-substituted β-methylphenylalanine derivative) | DPP-IV | 3 nM | A highly potent inhibitor, demonstrating the effectiveness of phenylalanine-based structures against DPP-IV. |

It is important to note that D-phenylalanine itself has been investigated as a potential inhibitor of carboxypeptidase-like enkephalin-degrading enzymes, suggesting that its derivatives could have broader applications beyond DPP-IV inhibition.

Elucidation of Enzyme-Inhibitor Interaction Mechanisms

The mechanism of action for many DPP-IV inhibitors involves the formation of a stable complex with the enzyme's active site. The active site of DPP-IV features a catalytic triad (B1167595) (Ser630, His740, and Asp708) and a hydrophobic S1 pocket that accommodates the side chain of the N-terminal amino acid of the substrate.

For phenylalanine-based inhibitors, the phenyl ring typically occupies this S1 pocket. The introduction of a cyclopropyl group at the 4-position of the phenyl ring is thought to enhance binding affinity through several potential mechanisms:

Increased Hydrophobicity: The cyclopropyl group can increase the hydrophobicity of the side chain, leading to more favorable interactions within the S1 pocket.

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a conformation that is optimal for binding, reducing the entropic penalty of binding.

Shape Complementarity: The specific size and shape of the cyclopropyl group may provide a better fit within the S1 pocket compared to other substituents.

While a crystal structure of this compound bound to DPP-IV is not publicly available, insights can be drawn from related inhibitors. For example, the binding of sitagliptin, a well-known DPP-IV inhibitor, involves interactions with key residues in the active site, including Tyr662, Tyr666, and Trp629. It is plausible that cyclopropyl-containing phenylalanine derivatives adopt a similar binding mode, with the cyclopropyl group contributing to favorable van der Waals interactions within the hydrophobic pocket.

Design Principles for Cyclopropyl Amino Acid-Based Enzyme Inhibitors

The development of potent and selective enzyme inhibitors based on the cyclopropyl amino acid scaffold is guided by several key design principles, largely derived from extensive structure-activity relationship (SAR) studies.

A primary principle is the strategic placement of the cyclopropyl group to enhance binding affinity and selectivity. In the context of DPP-IV inhibitors, attaching the cyclopropyl group to the phenyl ring of phenylalanine has proven to be a successful strategy. lpu.in This modification leverages the hydrophobic S1 pocket of the enzyme for improved potency.

Another design principle involves the use of the cyclopropyl group to improve the pharmacokinetic properties of a molecule. The introduction of this group can increase metabolic stability by blocking sites susceptible to enzymatic degradation. This can lead to a longer half-life and improved oral bioavailability.

Furthermore, the stereochemistry of the cyclopropyl amino acid is a critical consideration. The specific arrangement of atoms in space can significantly impact how the inhibitor interacts with the chiral environment of the enzyme's active site.

Computational modeling and in silico screening are increasingly employed as design tools. These methods allow for the virtual evaluation of large libraries of compounds, helping to prioritize the synthesis of those with the highest predicted affinity and best fit within the enzyme's active site.

Mechanistic Investigations of Biological Activities

Antiviral Activity through Capsid Protein Modulation (e.g., HIV-1)

The human immunodeficiency virus type 1 (HIV-1) capsid protein is a critical and validated target for antiviral drug development due to its essential roles throughout the viral lifecycle. researchgate.netresearchgate.net Phenylalanine derivatives have emerged as a significant class of compounds that target the HIV-1 capsid. These inhibitors function by binding to a specific, highly conserved pocket at the interface between capsid protein monomers. researchgate.net This binding site is located where the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent monomers interact within the assembled capsid structure. researchgate.net

A well-studied progenitor of these compounds is PF-3450074 (PF-74), a phenylalanine derivative that binds to this inter-protomer pocket. researchgate.netnih.gov By occupying this site, these molecules can either accelerate or inhibit the natural rates of capsid assembly and disassembly. This disruption of capsid stability is detrimental to the virus. Proper capsid function is required for the protection of the viral genome, transport of the pre-integration complex to the nucleus, and interaction with host cell factors. nih.gov Interference with these processes at either the early or late stages of viral replication effectively blocks the virus from successfully infecting a host cell and propagating. researchgate.net

Research has focused on modifying the core phenylalanine structure to improve antiviral potency and metabolic stability. nih.gov Various derivatives have been synthesized and tested, demonstrating a range of activities against HIV-1 replication in cell-based assays. The potency of these compounds is typically measured by their half-maximal effective concentration (EC₅₀), which represents the concentration required to inhibit 50% of viral activity. The data below showcases the anti-HIV-1 activity of several phenylalanine derivatives, illustrating the impact of structural modifications on their ability to inhibit the virus. researchgate.netresearchgate.net

Table 1: Antiviral Activity of Selected Phenylalanine Derivatives against HIV-1 EC₅₀: The concentration of the compound required to achieve 50% protection of MT-4 cells against HIV-1-induced cytopathic effect. CC₅₀: The concentration of the compound required to reduce the viability of uninfected cells by 50%.

| Compound | Description | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

|---|---|---|---|---|

| PF-74 | Lead Compound | 0.42 ± 0.11 | > 11.56 | researchgate.net |

| II-13c | 4-methoxy-N-methylaniline substituted | 5.14 ± 1.62 | > 9.51 | researchgate.net |

| V-25i | indolin-5-amine substituted | 2.57 ± 0.79 | > 8.55 | researchgate.net |

| 13m | 1,2,3-triazole-containing derivative | 4.33 | > 57.74 | researchgate.net |

Influence on Biochemical Pathways (e.g., Phenylalanine Metabolism)

Phenylalanine is an essential amino acid in humans, meaning it must be obtained from the diet. medlineplus.gov Its primary metabolic role is as a building block for protein synthesis. The main catabolic pathway for excess phenylalanine involves its conversion to another amino acid, tyrosine. nih.govwikipedia.org This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is found predominantly in the liver. nih.govwikipedia.org The PAH enzyme requires a cofactor, tetrahydrobiopterin (B1682763) (BH₄), to function. nih.govwikipedia.org Genetic mutations in the PAH gene can lead to reduced or absent enzyme activity, causing the metabolic disorder phenylketonuria (PKU), which is characterized by the toxic buildup of phenylalanine. medlineplus.gov

4-Cyclopropyl-D-phenylalanine is classified as an unnatural amino acid (UAA). nih.gov Unnatural amino acids are not encoded by the standard genetic code and are designed for various biochemical applications, including protein engineering and drug discovery. nih.gov They often feature structural modifications to confer novel properties or to resist metabolic degradation.

A key feature of 4-Cyclopropyl-D-phenylalanine is that it is a D-enantiomer. nih.gov Enzymes in mammalian metabolic pathways, such as phenylalanine hydroxylase, are highly stereospecific and are evolved to process L-amino acids, the natural form found in proteins. nih.gov Therefore, a D-amino acid like D-phenylalanine or its derivatives would not be expected to be a substrate for L-phenylalanine hydroxylase. This resistance to natural enzymatic degradation is often a deliberate design feature of synthetic amino acid analogs used in drug development, intended to increase the compound's stability and bioavailability in the body. While specific studies detailing the metabolic fate of 4-Cyclopropyl-D-phenylalanine are not prominent, its structure as a synthetic D-amino acid strongly suggests it does not participate in the standard phenylalanine catabolic pathway.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analysis of 4-Cyclopropyl-D-phenylalanine HCl, providing the means to separate the D-enantiomer from its stereoisomer and other related substances.

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. nih.gov High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs) is a primary strategy for this purpose. csfarmacie.czchiralpedia.com

Ligand-Exchange Chromatography (CLEC): This technique has proven effective for the enantioseparation of cyclopropyl-containing amino acids. rcsi.scienceresearchgate.net CLEC typically involves an achiral stationary phase, such as C18, and a chiral mobile phase containing a metal ion (commonly Cu(II)) and a chiral selector. nih.govresearchgate.net For amino acids, selectors like N,N-dimethyl-(S)-phenylalanine are used. rcsi.scienceresearchgate.net The separation mechanism is based on the formation of transient diastereomeric ternary complexes between the analyte enantiomers, the chiral selector, and the copper ion. nih.govresearchgate.net The stability of these complexes differs, leading to different retention times on the column. The elution order is influenced by factors such as the different coordination of water on the copper ion within the mixed complexes. nih.gov A CLEC method developed for cyclopropyl-containing sulfonyl amino acids utilized a chiral mobile phase with N,N-dimethyl-(S)-phenylalanine ((S)-DMP) as the chiral selector, achieving successful enantioseparation. rcsi.scienceresearchgate.net

Chiral Stationary Phases (CSPs): An alternative and widely used approach involves CSPs, where a chiral selector is immobilized on the solid support (e.g., silica (B1680970) gel). nih.govchiralpedia.com For phenylalanine and its derivatives, various CSPs have been effective, including those based on macrocyclic antibiotics like teicoplanin and ristocetin, as well as cyclodextrins and cyclofructans. researchgate.netnih.gov The separation on these phases occurs in reversed-phase, normal-phase, or polar organic modes, with the choice of mobile phase being crucial for achieving resolution. researchgate.net For instance, teicoplanin-based columns have demonstrated good enantioseparation for phenylalanine enantiomers using a mobile phase of acetonitrile (B52724) and water. researchgate.netnih.gov

Below is a table summarizing typical conditions for chiral separation of related amino acids.

| Parameter | Ligand-Exchange Chromatography (CLEC) | Chiral Stationary Phase (CSP) HPLC |

| Stationary Phase | Reversed-Phase (e.g., RP-18) | Teicoplanin-based, Ristocetin-based, Cyclodextrin-based researchgate.netnih.gov |

| Chiral Selector | Added to Mobile Phase (e.g., N,N-dimethyl-(S)-phenylalanine and Cu(II) acetate) researchgate.netresearchgate.net | Immobilized on Stationary Phase |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., Acetonitrile) researchgate.net | Acetonitrile/Water, Hexane/Ethanol researchgate.net |

| Detection | UV (e.g., 210 nm) nih.gov, Circular Dichroism (CD) | UV, Circular Dichroism (CD), Polarimetry researchgate.net |

| Principle | Formation of diastereomeric complexes in the mobile phase nih.gov | Transient diastereomeric interactions with the CSP nih.gov |

For highly sensitive and selective quantification, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometric detection. lu.se

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying amino acids like phenylalanine in complex matrices such as plasma or urine. nih.govnih.gov For this compound, a similar method would be developed. The analysis is typically performed on a reversed-phase column (e.g., C18). nih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. lu.se For optimal sensitivity, phenylalanine is typically measured in positive ionization mode. nih.gov The use of a stable isotope-labeled internal standard, such as d5-Phenylalanine, is common to ensure high accuracy and precision. nih.gov

The table below outlines typical parameters for an HPLC-MS/MS method for amino acid quantification.

| Parameter | Typical Setting |

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) nih.gov |

| Mobile Phase | Gradient of water and acetonitrile with an additive like formic acid nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) lu.se |

| Precursor Ion (Q1) | [M+H]⁺ of 4-Cyclopropyl-D-phenylalanine |

| Product Ion (Q3) | Specific fragment ion resulting from collision-induced dissociation |

| Internal Standard | Stable isotope-labeled analogue (e.g., d5-4-Cyclopropyl-D-phenylalanine) |

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. mdpi.com

¹H NMR: The proton NMR spectrum would provide key information. The protons on the cyclopropyl (B3062369) group would appear as a complex multiplet in the aliphatic region (typically 0.5-1.5 ppm). The benzylic protons (α- and β-protons) of the phenylalanine backbone would resonate in the range of 3-5 ppm. The aromatic protons on the phenyl ring would show signals in the 7-8 ppm region, with a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the cyclopropyl carbons, the aliphatic carbons of the amino acid chain, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group. mdpi.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the complete structure. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. The protonated molecule [M+H]⁺ would be observed in the mass spectrum. Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern, which provides further structural confirmation. Common fragmentation pathways for phenylalanine derivatives include the loss of the carboxylic acid group and cleavages within the amino acid side chain.

The table below summarizes the expected spectroscopic and spectrometric data for the compound.

| Technique | Expected Data for 4-Cyclopropyl-D-phenylalanine |

| High-Resolution MS | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula C₁₂H₁₆NO₂. |

| MS/MS Fragmentation | Characteristic product ions corresponding to the loss of H₂O, COOH, and fragmentation of the cyclopropylphenyl group. |

| ¹H NMR | Signals for cyclopropyl protons (~0.5-1.5 ppm), α- and β-protons (~3-5 ppm), and 1,4-disubstituted aromatic protons (~7-8 ppm). |

| ¹³C NMR | Resonances for cyclopropyl carbons, aliphatic carbons (Cα, Cβ), aromatic carbons, and the carbonyl carbon (>170 ppm). |

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Dynamics Simulations to Predict Binding Modes and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic nature of ligand-receptor interactions. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the time-dependent behavior of a biological system, providing a detailed view of the conformational changes that occur when a ligand binds to its target protein. nih.gov

In the context of 4-Cyclopropyl-D-phenylalanine HCl, MD simulations can elucidate how the molecule or its derivatives find their binding pocket and the specific orientation they adopt. These simulations can reveal the flexibility of both the ligand and the target, highlighting key interactions that stabilize the complex. nih.gov For instance, a study on the binding of ligands to G-quadruplex DNA demonstrated that MD simulations could distinguish between different binding modes and their effects on the flexibility of the target structure, which is crucial for the rational design of more selective ligands. nih.gov

The insights gained from MD simulations, such as the stability of hydrogen bonds and the contribution of van der Waals forces, are critical for optimizing the structure of a lead compound. nih.gov For example, research on dipeptidyl peptidase 4 (DPP-4) inhibitors has utilized MD simulations to understand the binding mechanisms of different compounds, revealing the importance of specific amino acid residues in the binding site. nih.gov Such understanding would be invaluable in the rational design of novel therapeutics based on the 4-Cyclopropyl-D-phenylalanine scaffold.

Table 1: Key Applications of Molecular Dynamics Simulations in Drug Design

| Application | Description | Reference |

| Binding Mode Prediction | Simulating the process of a ligand binding to a receptor to determine the most stable binding orientation. | nih.gov |

| Conformational Analysis | Studying the flexibility and dynamic changes of both the ligand and the target protein upon binding. | nih.gov |

| Interaction Stability | Assessing the strength and duration of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. | nih.gov |

| Free Energy Calculations | Estimating the binding affinity of a ligand to its target, which can help in ranking potential drug candidates. | nih.gov |

Molecular Docking for Ligand-Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to screen virtual libraries of compounds against a protein target and to predict the binding affinity of these compounds. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. nih.gov

For this compound, molecular docking could be instrumental in identifying its potential biological targets. By docking the compound against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action. Furthermore, once a target is identified, docking can be used to predict the binding affinity, which is often expressed as a docking score or binding energy. nih.gov A more negative binding energy generally indicates a stronger and more stable interaction. nih.gov

In a study focused on designing novel dipeptidyl peptidase 4 (DPP-4) inhibitors, molecular docking was used to analyze the binding modes of (S)-phenylalanine derivatives, including a cyclopropyl-substituted variant. nih.gov The docking results provided a structural basis for the observed inhibitory activity and guided the further optimization of the compounds. nih.gov This approach could be similarly applied to understand and improve the therapeutic potential of this compound.

Table 2: Representative Docking Scores for Potential Drug-Target Interactions

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Dihydrokaempferol | Matrix Metalloproteinase-9 (MMP9) | -7.1 | nih.gov |

| Flavan-3-ol | Matrix Metalloproteinase-9 (MMP9) | -9.0 | nih.gov |

| Germichrysone | Toll-like receptor 4 (TLR4) | -8.0 | nih.gov |

In Silico Approaches for Structure-Based Compound Design

In silico approaches for structure-based drug design leverage the three-dimensional structural information of the target protein to design new ligands with high affinity and selectivity. nih.gov These methods are integral to modern drug discovery, enabling the design of novel molecules with desired pharmacological properties from the ground up.

The process often begins with a known protein structure, obtained from techniques like X-ray crystallography or NMR spectroscopy. Computational chemists can then use this structure to identify key features of the binding site, such as hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions. This information is then used to design a molecule that is complementary in shape and chemical properties to the binding site.

For a compound like this compound, structure-based design could be employed to modify its chemical structure to enhance its interaction with a specific target. For example, if the cyclopropyl (B3062369) group is found to fit into a hydrophobic pocket, modifications could be made to other parts of the molecule to form additional favorable interactions, thereby increasing its potency. An integrated computational study on glycogen (B147801) synthase kinase 3 (GSK-3) inhibitors demonstrated how 3D-QSAR models and molecular docking could be used to design novel compounds with potentially high activity. nih.gov This highlights the power of combining different in silico techniques to rationally design new and improved therapeutic agents.

Table 3: Common In Silico Techniques in Structure-Based Drug Design

| Technique | Purpose | Reference |

| 3D-QSAR | To build a quantitative relationship between the 3D properties of molecules and their biological activity. | nih.gov |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups required for biological activity. | nih.gov |

| Virtual Screening | To computationally screen large libraries of compounds to identify those that are most likely to bind to a drug target. | nih.gov |

| De Novo Design | To design novel molecules that are predicted to have high affinity for a specific target binding site. | nih.gov |

Biocatalysis and Enzymatic Transformations Involving Cyclopropyl Phenylalanine Derivatives

Engineering of Enzymes for Stereoselective Synthesis

The production of enantiomerically pure D-amino acids like 4-cyclopropyl-D-phenylalanine presents a significant synthetic challenge. Traditional chemical methods often require harsh conditions and complex chiral resolution steps. In contrast, biocatalysis provides an elegant solution through the use of stereoselective enzymes. Several classes of enzymes have been engineered and applied to the synthesis of D-amino acids, and these principles are applicable to the production of 4-cyclopropyl-D-phenylalanine. nih.gov

One of the most promising approaches involves the use of D-amino acid dehydrogenases (DAADHs) . These enzymes catalyze the reversible reductive amination of α-keto acids to the corresponding D-amino acids. Through protein engineering, DAADHs have been created from meso-diaminopimelate dehydrogenase, enabling the synthesis of various D-amino acids with high yield and optical purity. nii.ac.jp For the synthesis of 4-cyclopropyl-D-phenylalanine, a key precursor would be 4-cyclopropyl-phenylpyruvic acid. An engineered DAADH could then convert this keto acid into the desired D-amino acid.

Another industrially relevant method is the hydantoinase process . This multi-enzyme cascade utilizes a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic mixture of hydantoins into the corresponding D-amino acid. nih.gov This process is known for its high yield and enantioselectivity and has been successfully applied to the large-scale production of various D-amino acids. nii.ac.jp The synthesis of 4-cyclopropyl-D-phenylalanine via this route would begin with the chemical synthesis of 5-(4-cyclopropylbenzyl)hydantoin.

Phenylalanine ammonia (B1221849) lyases (PALs) have also been a focus of enzyme engineering for the synthesis of both L- and D-phenylalanine derivatives. PALs catalyze the reversible deamination of L-phenylalanine to cinnamic acid. Through carefully designed multi-enzymatic cascade processes, PALs can be coupled with other enzymes to produce D-phenylalanines from inexpensive starting materials like cinnamic acids. nih.gov Identifying or engineering a PAL that accepts a cyclopropyl-substituted cinnamic acid derivative would be the first step in developing such a cascade for 4-cyclopropyl-D-phenylalanine.

Furthermore, the principles of enzyme-mediated carbene transfer catalysis, which have been successfully applied to the stereoselective synthesis of cyclopropylphosphonates, could potentially be adapted. nih.gov This would involve engineering a metalloenzyme to catalyze the cyclopropanation of a suitable alkene precursor to form the cyclopropyl (B3062369) ring with high diastereo- and enantioselectivity.

The following table summarizes the key enzymatic approaches for the stereoselective synthesis of D-amino acids, which could be applied to 4-cyclopropyl-D-phenylalanine.

| Enzymatic Approach | Key Enzymes | Precursor for 4-Cyclopropyl-D-phenylalanine | Key Advantages |

| D-Amino Acid Dehydrogenase (DAADH) | Engineered D-amino acid dehydrogenase | 4-Cyclopropyl-phenylpyruvic acid | High yield and optical purity |

| Hydantoinase Process | Hydantoin racemase, D-hydantoinase, D-carbamoylase | 5-(4-Cyclopropylbenzyl)hydantoin | Industrially established, high enantioselectivity |

| Phenylalanine Ammonia Lyase (PAL) Cascade | Phenylalanine ammonia lyase, coupled with other enzymes | 4-Cyclopropyl-cinnamic acid | Use of inexpensive starting materials |

| Enzyme-mediated Carbene Transfer | Engineered metalloenzymes | Alkene precursor for cyclopropanation | High stereoselectivity in ring formation |

Applications in Biotransformation Processes

Biotransformation refers to the enzyme-catalyzed conversion of one chemical compound to another. In the context of 4-cyclopropyl-D-phenylalanine, biotransformation processes can be involved in both its synthesis and its further modification. The metabolic pathways for proteogenic amino acids like phenylalanine and tyrosine can provide insights into the potential biotransformation of their cyclopropyl derivatives. mdpi.com

The Ehrlich pathway, for instance, is a well-known microbial pathway for the conversion of aromatic amino acids into valuable flavor and fragrance compounds. mdpi.com While this pathway typically involves L-amino acids, engineered microorganisms or isolated enzymes could potentially be used to transform 4-cyclopropyl-D-phenylalanine. This could lead to the production of novel compounds with interesting sensory or biological properties.

Furthermore, studies on the biotransformation of phenylalanine and tyrosine in various organisms have revealed a network of phase 1 (e.g., hydration) and phase 2 (e.g., conjugation with acetyl, methyl, or glucuronide groups) reactions. nih.gov It is plausible that 4-cyclopropyl-D-phenylalanine could also be a substrate for such biotransformation reactions, leading to a variety of metabolites. Understanding these potential pathways is crucial for applications where the compound is introduced into biological systems.

The following table outlines potential biotransformation reactions that could involve 4-cyclopropyl-D-phenylalanine, based on known metabolic pathways of related amino acids.

| Biotransformation Reaction | Potential Enzyme Class | Potential Product | Significance |

| Deamination | D-amino acid oxidase | 4-Cyclopropyl-phenylpyruvic acid | Initial step in catabolism |

| Transamination | D-amino acid transaminase | 4-Cyclopropyl-phenylpyruvic acid | Alternative catabolic route |

| Decarboxylation | Amino acid decarboxylase | 2-(4-Cyclopropylphenyl)ethylamine | Formation of a bioactive amine |

| Hydroxylation | Monooxygenase | Hydroxylated derivatives | Alteration of biological activity |

| Conjugation | Transferases (e.g., N-acetyltransferase) | N-acetyl-4-cyclopropyl-D-phenylalanine | Increased water solubility for excretion |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of 4-Cyclopropyl-D-phenylalanine HCl in academic research?

- Methodological Answer : Potentiometric titration, as described for acid mixtures in and , can quantify acidic protons in the compound. First and second derivative plots (d(pH)/dV and d²(pH)/dV²) are critical for endpoint determination, especially in multi-proton systems . Chiral HPLC or circular dichroism (CD) spectroscopy should complement this to confirm stereochemical integrity, leveraging separation techniques validated for D-amino acid derivatives .

Q. How can researchers synthesize this compound while preserving its stereochemical configuration?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution methods is recommended. Cyclopropanation of D-phenylalanine precursors (e.g., via Simmons-Smith reactions) requires strict control of reaction conditions (temperature, catalyst loading) to avoid racemization. Post-synthetic purification via recrystallization in HCl-saturated solvents ensures stereochemical preservation .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound derivatives?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for verifying cyclopropyl ring geometry and aromatic substitution patterns. FT-IR can confirm carboxylate and ammonium functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. What strategies should be employed to resolve discrepancies in titration endpoint determination when analyzing this compound in complex mixtures?

- Methodological Answer : In multi-proton systems, overlapping endpoints may occur due to similar pKa values. Use derivative plots (d²(pH)/dV² = 0) to identify inflection points accurately . Validate with alternative methods like ion chromatography or capillary electrophoresis to cross-check proton equivalence and concentration calculations .

Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model cyclopropyl ring strain and acid dissociation constants (pKa). Molecular docking simulations predict binding affinities in biological systems. Experimental validation via potentiometric titration () and solubility assays under varying pH conditions ensures computational accuracy .

Q. What experimental design considerations are critical when investigating the acid-base behavior of this compound in multi-component systems?

- Methodological Answer : Buffer ionic strength must be controlled to avoid masking titration endpoints. Use a jacketed cell for temperature stability (±0.1°C) to minimize kinetic artifacts. Include internal standards (e.g., potassium hydrogen phthalate) to calibrate pH meters and validate electrode response .

Q. How should researchers approach contradictory data in stability studies of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies at extreme pH (1–13) and analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life under physiological conditions. Statistical tools like ANOVA identify outliers, while control experiments (e.g., inert atmosphere) isolate oxidation vs. hydrolysis pathways .

Methodological Notes

- Data Validation : Always replicate titration experiments (n ≥ 3) and report standard deviations for endpoint volumes .

- Stereochemical Assurance : Periodic CD spectroscopy during synthesis prevents undetected racemization, which could invalidate biological activity studies .

- Computational-Experimental Synergy : Calibrate DFT-predicted pKa values against experimental titration data to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.